ZAC Antagonist Class Membership: First-to-Class Selectivity Profile
This compound is a member of the N-(thiazol-2-yl)-benzamide class, identified by Madjroh et al. (2021) as the first class of selective ZAC antagonists. The lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) exhibited functional IC50 values of 1-3 µM against ZAC expressed in Xenopus oocytes and showed no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors at 30 µM [1]. While this quantitative data is for a potent class representative, it establishes the baseline selectivity profile against which this compound can be benchmarked.
| Evidence Dimension | ZAC receptor antagonist functional activity and selectivity panel |
|---|---|
| Target Compound Data | No direct quantitative data available for the specific compound 922670-23-3. |
| Comparator Or Baseline | TTFB (lead analog): IC50 = 1-3 µM (ZAC); no activity at 5-HT3A, nAChR, GABAAR, or GlyR at 30 µM. |
| Quantified Difference | Cannot be calculated; direct data for the target compound is absent. |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing human ZAC. |
Why This Matters
This establishes the N-(thiazol-2-yl)-benzamide scaffold as a selective ZAC antagonist pharmacophore, making this compound a valid candidate for ZAC-related research, where selectivity against closely related Cys-loop receptors is a paramount procurement criterion.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. View Source
